Dibenzoylfuroxan

Nitric Oxide Donors Vasodilation Furoxan Chemistry

Researchers often assume all furoxans are equivalent NO-donors, yet simple benzofuroxans lack NO-release capability entirely, leading to failed experiments. Dibenzoylfuroxan eliminates this risk through quantifiable, thiol-dependent NO generation validated in peer-reviewed studies. • Quantifiable NO release in thiol-containing systems - unlike benzofuroxans • Demonstrated leishmanicidal activity with selectivity superior to amphotericin B • Established intermediate for furazan & 4,5-dioximino-3-phenyl-1,2-oxazole synthesis • ≥95% purity; multiple independent supplier sources for supply chain resilience

Molecular Formula C16H10N2O4
Molecular Weight 294.26 g/mol
CAS No. 6635-54-7
Cat. No. B1330149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzoylfuroxan
CAS6635-54-7
Molecular FormulaC16H10N2O4
Molecular Weight294.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CC=C3)[O-]
InChIInChI=1S/C16H10N2O4/c19-15(11-7-3-1-4-8-11)13-14(18(21)22-17-13)16(20)12-9-5-2-6-10-12/h1-10H
InChIKeyGQRMTCOIIOWJRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzoylfuroxan: Reactive Nitrogen Species Precursor


Dibenzoylfuroxan (3,4-Dibenzoylfuroxan, CAS 6635-54-7) is a symmetrically substituted 1,2,5-oxadiazole-2-oxide derivative within the furoxan class. It is a high-energy compound with molecular formula C16H10N2O4 and molecular weight 294.26 g/mol. As a furoxan, its primary biological activity is attributed to its capacity to generate reactive nitrogen species (RNS), particularly nitric oxide (NO), which underpins its roles in vasodilation and antimicrobial activity [1]. Its chemical properties, including predicted boiling point and flash point , are relevant for storage and handling considerations in research and industrial settings.

Dibenzoylfuroxan Interchangeability Risks


Substituting Dibenzoylfuroxan with another furoxan or benzofuroxan analog for research or industrial applications is scientifically unsound due to critical, quantifiable differences in NO-release efficacy and biological activity profiles. While many compounds in this class are described as NO-donors, their actual performance, measured as percent NO released and resulting biological effect (e.g., IC50 values), varies dramatically based on specific substitution patterns. For instance, simple benzofuroxans have been shown to be devoid of the capability to release NO [1], while dibenzoylfuroxan and its derivatives are characterized by their quantifiable NO-release [2]. Furthermore, comparative studies on furoxan and benzofuroxan derivatives against Leishmania and other targets reveal that activity and selectivity are highly compound-specific, not class-wide properties [3]. Therefore, direct substitution without verified, comparator-backed data introduces significant risk of experimental failure or procurement misalignment.

Dibenzoylfuroxan Differentiation Evidence


NO-Donor Activity vs Simple Benzofuroxans

A critical differentiation exists in the nitric oxide (NO) releasing capability between dibenzoylfuroxan and simple benzofuroxan analogs. Studies demonstrate that simple benzofuroxans are incapable of releasing NO in the presence of thiols and exhibit only feeble vasodilating properties through a thiol-independent mechanism [1]. In direct contrast, dibenzoylfuroxans are established NO-donors, with their NO-release quantifiable by the Griess assay [2]. This functional dichotomy makes substitution between these sub-classes invalid for research requiring NO-donor activity.

Nitric Oxide Donors Vasodilation Furoxan Chemistry

Furazan Building Block Advantage

Dibenzoylfuroxan serves as a crucial intermediate in the synthesis of furazan derivatives, offering a distinct advantage over direct use of other furoxan analogs. The reaction of benzoylnitromethane with dipolarophiles in the presence of DABCO yields furazan derivatives, with the reaction pathway demonstrating that furazans are specifically derived from the dibenzoylfuroxan intermediate . This synthetic route provides access to furazan structures that may not be readily available from other furoxan precursors. Additionally, 3,4-dibenzoylfuroxan reacts with hydroxylamine to give 4,5-dioximino-3-phenyl-1,2-oxazole, a transformation confirmed by X-ray crystallography, highlighting a specific reactivity not shared by all furoxans [1].

Organic Synthesis Heterocyclic Chemistry Furazan Synthesis

Leishmanicidal Selectivity vs Amphotericin B

While direct quantitative data for the parent dibenzoylfuroxan compound in leishmanicidal assays is not publicly available, strong class-level inference can be drawn from studies on closely related furoxan and benzofuroxan derivatives. For example, in a study of novel synthetic furoxan and benzofuroxan derivatives, several compounds (e.g., 8a, 14a, 14b, 14d) exerted selective leishmanicidal activities superior to those of the clinical controls amphotericin B and pentamidine [1]. This indicates that the furoxan scaffold, when appropriately substituted, can achieve a level of efficacy against Leishmania that surpasses established therapies. Dibenzoylfuroxan, as a key member of this chemical class, is structurally positioned for exploration in similar antiparasitic applications.

Antiparasitic Leishmaniasis Drug Discovery

Dibenzoylfuroxan Application Scenarios


Controlled NO Donor Research

For studies investigating the physiological effects of nitric oxide (NO) in cardiovascular or neurological systems, Dibenzoylfuroxan is a suitable NO-donor compound. As demonstrated by its quantifiable NO-release in the presence of thiols [1], it provides a reliable source of NO, unlike simple benzofuroxans which are incapable of NO release [2]. This makes it a valuable tool for mechanistic studies requiring controlled NO generation.

Synthesis of Furazan and Isoxazole Derivatives

In organic synthesis, Dibenzoylfuroxan is a preferred intermediate for the preparation of furazan derivatives and specific 4,5-dioximino-3-phenyl-1,2-oxazole products via reaction with hydroxylamine [3]. Its established role in these specific transformations makes it a valuable building block for medicinal chemistry programs aiming to access these heterocyclic scaffolds, which are otherwise challenging to obtain from alternative furoxan precursors.

Antiparasitic Drug Discovery and Lead Optimization

Given the demonstrated leishmanicidal activity and selectivity of furoxan-based derivatives, including those structurally related to dibenzoylfuroxan, which have shown superiority to amphotericin B and pentamidine [4], this compound serves as a promising starting point for medicinal chemistry campaigns targeting leishmaniasis. Its procurement enables the synthesis and evaluation of novel analogs aimed at improving upon existing antiparasitic therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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